
HBX 19818
概要
説明
作用機序
HBX 19818 は、USP7 の活性を特異的に阻害することにより効果を発揮します 。 USP7 は脱ユビキチン化酵素であり、p53 や Mdm2 を含むさまざまなタンパク質の安定性を調節する重要な役割を果たします 。 This compound は、USP7 を阻害することで、これらのタンパク質の脱ユビキチン化を防ぎ、それらの蓄積とそれに続くプロテアソーム経路による分解につながります 。 このメカニズムは、腫瘍抑制タンパク質である p53 の安定化が細胞周期停止およびアポトーシスを引き起こす可能性があるがんの文脈において特に関連しています .
類似の化合物との比較
This compound は、USP7 に対する特異性において独特です。他の類似の化合物には以下が含まれます。
P22077: 異なる化学構造と作用機序を持つ別の USP7 阻害剤.
FT671: 前臨床のがんモデルで有効性が示されている、強力で選択的な USP7 阻害剤.
GNE-6640: がんにおいて潜在的な治療応用を持つ、USP7 の低分子阻害剤.
これらの化合物は、USP7 を標的とするという共通の特徴を共有していますが、化学構造、効力、および特定の用途が異なります .
生化学分析
Biochemical Properties
HBX 19818 plays a significant role in biochemical reactions by interacting with USP7 . It selectively inhibits USP7 in human cancer cells with an IC50 of approximately 6 μM . Furthermore, this compound inhibits the deubiquitination of polyubiquitinated p53 .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in USP7-overproducing HEK293 cells, this compound causes significantly higher levels of Mdm2 polyubiquitinated forms .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it inhibits USP7 deubiquitination of polyubiquitinated p53 .
準備方法
HBX 19818 の合成経路および反応条件は、公的に入手可能な情報源では詳細に記載されていません。 この化合物は通常、固体形で入手可能であり、実験用途では DMSO などの溶媒に溶解することができます .
化学反応の分析
HBX 19818 は主に USP7 の阻害剤として機能し、通常のラボ条件下では有意な化学反応を起こしません 。 USP8、USP5、USP10、CYLD、UCH-L1、UCH-L3、または SENP1 などの他のユビキチン特異的プロテアーゼに影響を与えることなく、USP7 を選択的に阻害します 。 This compound による USP7 の阻害は、ヒトがん細胞における p53 や Mdm2 などのポリユビキチン化タンパク質の蓄積につながります .
科学研究への応用
がん研究: this compound は、USP7 を標的とすることでがん細胞の増殖を阻害する可能性を示しています。
細胞周期調節: USP7 を阻害することにより、this compound はポリユビキチン化された p53 の脱ユビキチン化に影響を与え、がん細胞における細胞周期停止およびアポトーシスにつながります.
タンパク質安定性研究: This compound は、USP7 がタンパク質の安定性および分解経路において果たす役割を研究するために使用され、さまざまな細胞プロセスを調節する洞察を提供します.
科学的研究の応用
Cancer Therapeutics
HBX 19818 is being explored as a potential therapeutic agent in various cancers, particularly those characterized by aberrant USP7 activity.
- Acute Myeloid Leukemia (AML) : Research indicates that this compound can induce degradation of FLT3, a receptor tyrosine kinase frequently mutated in AML. In FLT3-ITD positive cell lines, treatment with this compound resulted in significant anti-proliferative effects and increased apoptosis .
- Cervical Cancer : The compound's ability to reduce HPV16E7 levels suggests its potential use in treating HPV-positive cervical cancers. By destabilizing this oncoprotein, this compound may enhance the effectiveness of existing therapies targeting these tumors .
Case Study: Inhibition of FLT3 in AML
A study demonstrated that this compound effectively inhibited the proliferation of FLT3-ITD positive Ba/F3 cells with an EC50 in the low micromolar range. The treatment led to significant loss of FLT3 protein expression and induced apoptosis specifically in mutant FLT3-expressing cells .
Case Study: Effects on HPV16E7
In CaSki cells treated with escalating concentrations of this compound, a marked reduction in HPV16E7 levels was observed. This suggests that targeting USP7 can be a viable strategy for managing HPV-related malignancies .
Summary of Research Applications
The following table summarizes key findings on the applications of this compound across different cancer types:
類似化合物との比較
HBX 19818 is unique in its specificity for USP7. Other similar compounds include:
P22077: Another USP7 inhibitor with a different chemical structure and mechanism of action.
FT671: A potent and selective USP7 inhibitor that has shown efficacy in preclinical cancer models.
GNE-6640: A small molecule inhibitor of USP7 with potential therapeutic applications in cancer.
These compounds share the common feature of targeting USP7 but differ in their chemical structures, potencies, and specific applications .
生物活性
HBX 19818 is a selective inhibitor of the ubiquitin-specific protease 7 (USP7), which plays a critical role in various cellular processes, including the regulation of protein stability, cell proliferation, and DNA damage response. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy.
This compound primarily inhibits USP7, leading to the destabilization of proteins that are substrates of this deubiquitinating enzyme. Notably, it has been shown to reduce levels of HPV16 E7 protein in cervical cancer cells (CaSki) in a dose-dependent manner. The effective concentration (EC50) for this reduction was determined to be approximately 2.86 µM . The inhibition of USP7 by this compound disrupts the de-ubiquitination process, thereby increasing the ubiquitination and subsequent degradation of target proteins like HPV16 E7 .
Effects on Cell Proliferation
The impact of this compound on cell proliferation has been demonstrated through various assays. A cell counting kit-8 (CCK-8) assay indicated that this compound significantly inhibits the proliferation of HPV-positive CaSki cells at concentrations as low as 3 µM , with maximal inhibition observed at 6 µM . In contrast, no significant effect was noted on HPV-negative SCC25 cells at these concentrations, suggesting a selective action against HPV-positive cancer cells .
Induction of DNA Damage
Research has shown that treatment with this compound leads to an accumulation of DNA damage in both chronic lymphocytic leukemia (CLL) cells and healthy donor cells. Specifically, DNA damage was reported to increase 3.92-fold in CLL cells and 2.42-fold in healthy donor cells compared to controls treated with DMSO. This suggests that USP7 inhibition may sensitize cancer cells to DNA-damaging agents .
Summary of Key Findings
Case Study 1: Inhibition of HPV16 E7
In a study assessing the effects of this compound on HPV16 E7 levels in CaSki cells, researchers treated cells with escalating concentrations of this compound (1.5 µM to 12 µM). Results showed a marked decrease in HPV16 E7 levels correlating with increased concentrations of this compound, confirming its role as a potent USP7 inhibitor .
Case Study 2: Impact on Cell Cycle
Another investigation into cell cycle dynamics revealed that this compound treatment led to alterations in cell cycle progression in CaSki cells, further supporting its potential as an anti-cancer therapeutic agent through USP7 inhibition .
特性
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O/c1-29(17-18-8-3-2-4-9-18)15-7-14-27-25(30)19-12-13-23-21(16-19)24(26)20-10-5-6-11-22(20)28-23/h2-4,8-9,12-13,16H,5-7,10-11,14-15,17H2,1H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCALMLVWZSQGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。